

Application Notes and Protocols: RO495 in Immunology Research

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Compound of Interest

Compound Name: RO495

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Introduction

RO495 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.^{[1][2]} TYK2 is a critical mediator of cytokine signaling pathways that are central to the pathogenesis of numerous autoimmune and inflammatory diseases. By targeting TYK2, **RO495** offers a promising tool for immunology research and a potential therapeutic agent for a range of immune-mediated disorders.

These application notes provide an overview of the role of TYK2 in immunology, the mechanism of action of **RO495**, and detailed protocols for its application in key immunological assays.

Chemical Name: N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-yl)-2,6-dichlorobenzamide
CAS Number: 1258296-60-4

Mechanism of Action and Signaling Pathways

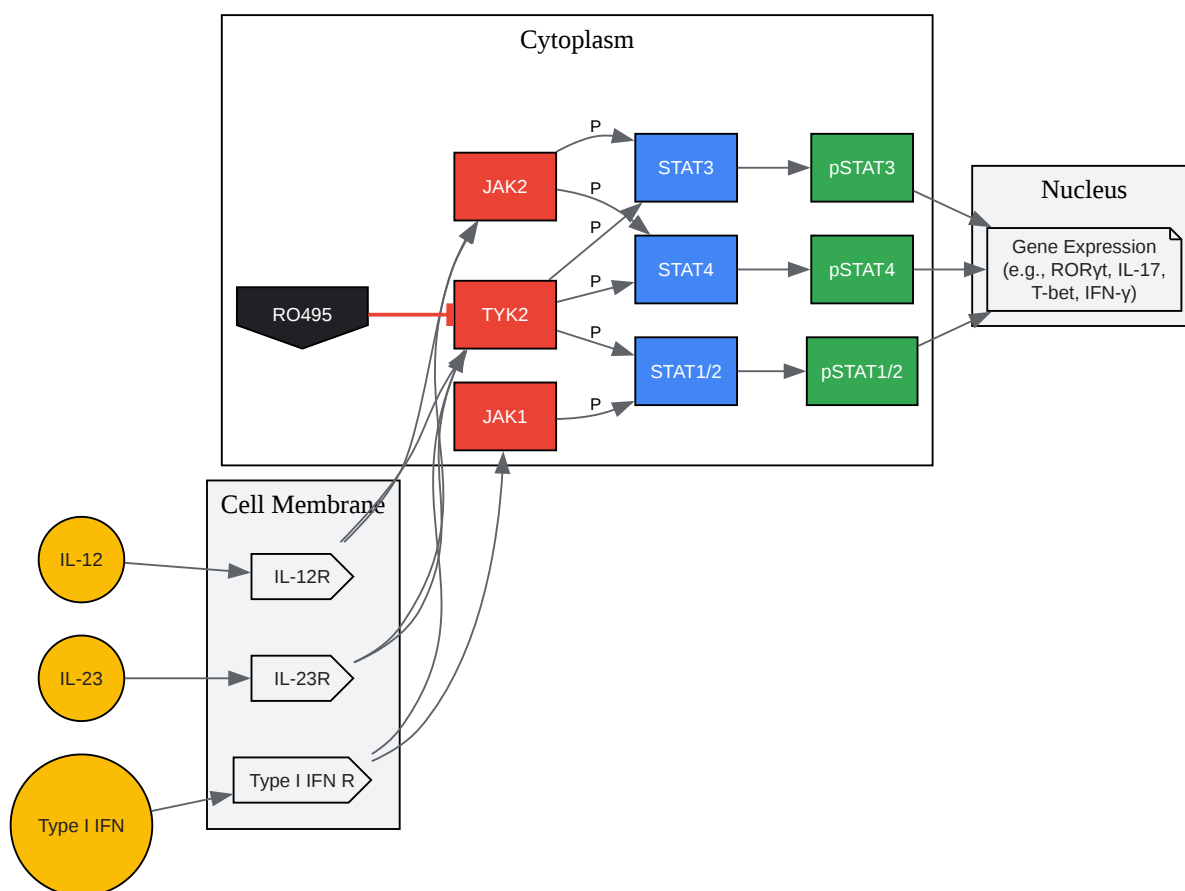
TYK2 is essential for the signal transduction of several key cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFN- α/β). These cytokines play pivotal roles in the differentiation, activation, and function of various immune cells. **RO495**, by inhibiting TYK2, effectively blocks these downstream signaling cascades.

The IL-23/Th17 and IL-12/Th1 Signaling Pathways

The IL-23 and IL-12 pathways are fundamental to the development of T helper 17 (Th17) and T helper 1 (Th1) cells, respectively. These T cell subsets are major drivers of inflammation in many autoimmune diseases.

- **IL-23 Signaling:** Upon binding of IL-23 to its receptor, TYK2 and JAK2 are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and promotes the expression of genes that drive the expansion and pathogenic function of Th17 cells. Th17 cells are characterized by the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.
- **IL-12 Signaling:** Similarly, IL-12 signaling through TYK2 and JAK2 leads to the phosphorylation of STAT4. pSTAT4 activation is crucial for the differentiation of naive CD4⁺ T cells into Th1 cells, which produce Interferon-gamma (IFN- γ).

RO495 inhibits the TYK2-mediated phosphorylation of STATs, thereby suppressing the differentiation and function of both Th17 and Th1 cells.



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TYK2-Mediated Cytokine Signaling Pathways.

Quantitative Data Summary

While specific quantitative data for **RO495** in various immunological assays are not extensively published, the following tables provide representative data from studies on other highly selective TYK2 inhibitors. This information can be used as a benchmark for designing experiments with **RO495**.

Table 1: In Vitro Inhibition of TYK2-Dependent Signaling

Assay	Cell Type	Stimulant	Measured Endpoint	Representative IC50
STAT4 Phosphorylation	Human PBMCs	IL-12	pSTAT4	18 nM
STAT3 Phosphorylation	Human Th17 cells	IL-23	pSTAT3	~20 nM
IFN- γ Production	NK-92 cells	IL-12	IFN- γ secretion	~25 nM
STAT5 Phosphorylation	Human PBMCs	IFN- α	pSTAT5	~50 nM

Data are representative values for selective TYK2 inhibitors and may vary for **RO495**.

Table 2: In Vivo Efficacy in a Mouse Model of Psoriasis (IL-23 Induced)

Treatment Group	Dose (mg/kg, oral)	Reduction in Ear Swelling (%)	Reduction in IL-17A Levels (%)
Vehicle Control	-	0	0
Selective TYK2 Inhibitor	30	~65	~50
Selective TYK2 Inhibitor	100	~70	~75

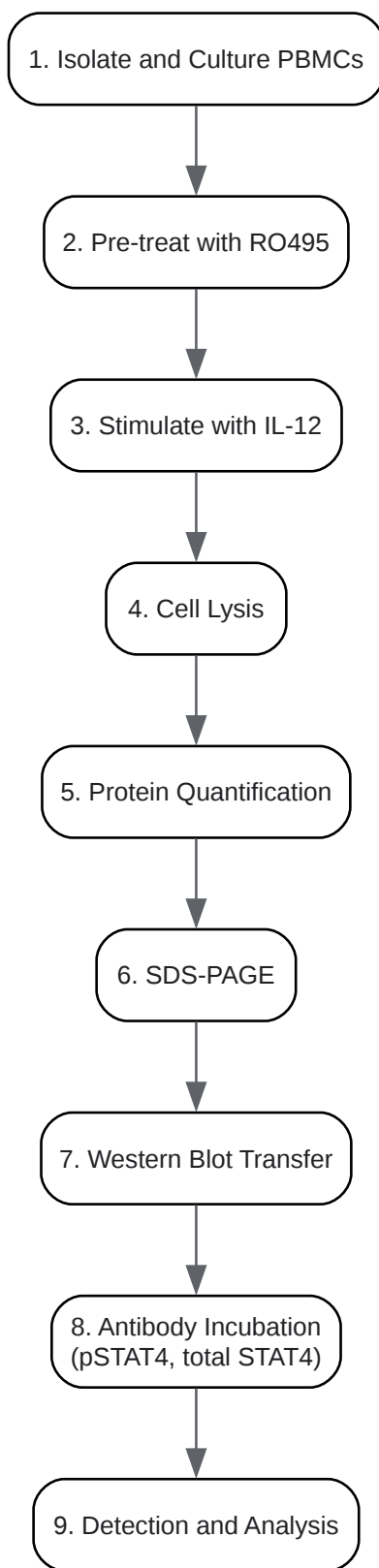
Data are representative values for selective TYK2 inhibitors and may vary for **RO495**.[\[3\]](#)

Experimental Protocols

The following are detailed protocols for key immunology experiments to characterize the effects of **RO495**.

Protocol 1: Western Blot for STAT Phosphorylation

This protocol details the steps to assess the inhibitory effect of **RO495** on IL-12-induced STAT4 phosphorylation in peripheral blood mononuclear cells (PBMCs).



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Workflow for Western Blot Analysis of STAT Phosphorylation.

Materials:

- Human PBMCs
- RPMI-1640 medium with 10% FBS
- **RO495** (dissolved in DMSO)
- Recombinant Human IL-12
- Phosphatase and protease inhibitor cocktails
- RIPA lysis buffer
- BCA Protein Assay Kit
- Primary antibodies: Rabbit anti-pSTAT4 (Tyr693), Rabbit anti-STAT4
- HRP-conjugated goat anti-rabbit secondary antibody
- Chemiluminescent substrate

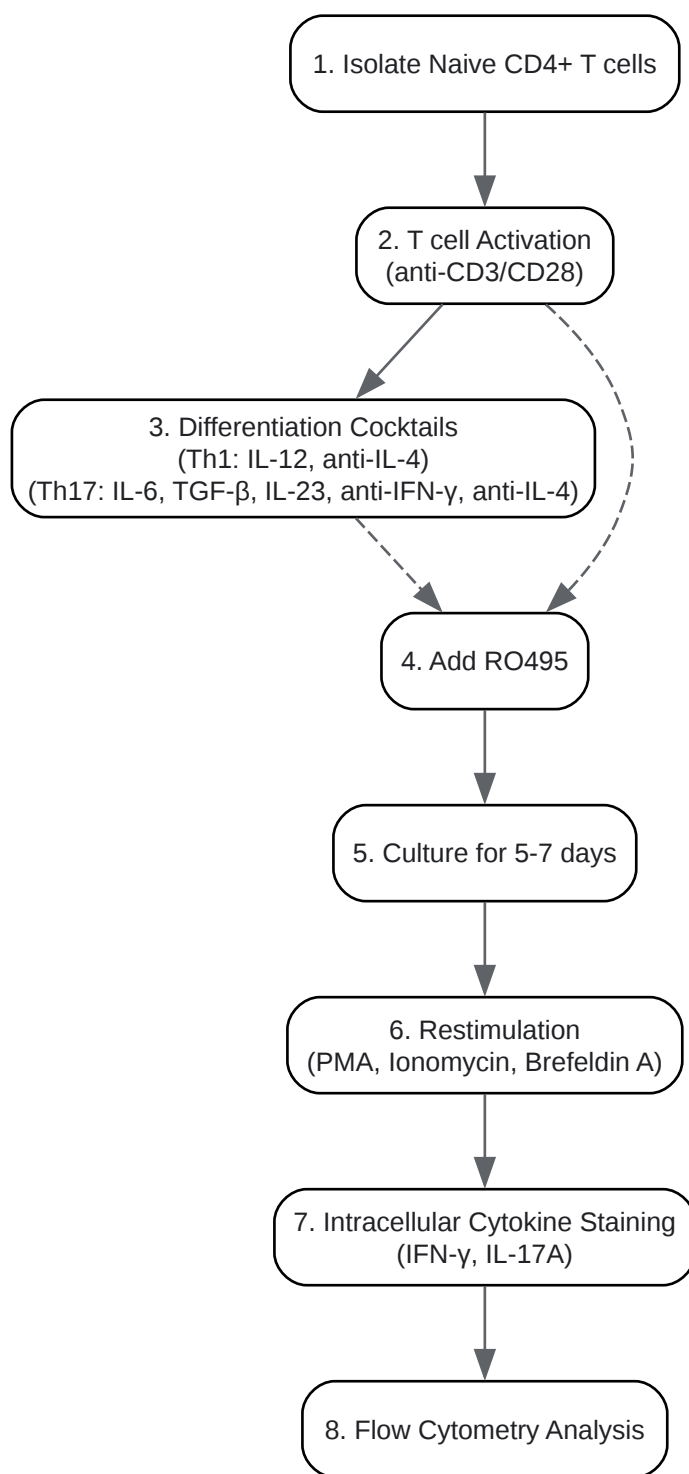
Procedure:

- Cell Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 supplemented with 10% FBS.
- **RO495** Pre-treatment: Seed PBMCs at a density of 2×10^6 cells/mL in a 6-well plate. Pre-treat the cells with various concentrations of **RO495** (e.g., 1 nM to 1 μ M) or vehicle (DMSO) for 1-2 hours at 37°C.
- Cytokine Stimulation: Stimulate the cells with 10 ng/mL of recombinant human IL-12 for 15-30 minutes at 37°C. Include an unstimulated control group.

- **Cell Lysis:** After stimulation, place the plate on ice and wash the cells once with ice-cold PBS. Add 100 μ L of ice-cold RIPA buffer containing phosphatase and protease inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- **Protein Quantification:** Determine the protein concentration of each cell lysate using a BCA protein assay.
- **SDS-PAGE:** Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein (20-30 μ g) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
- **Western Blotting:** Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with primary antibodies against pSTAT4 (1:1000 dilution) and total STAT4 (1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of pSTAT4 to total STAT4.

Protocol 2: In Vitro T-Helper Cell Differentiation and Flow Cytometry Analysis

This protocol describes the differentiation of naive CD4⁺ T cells into Th1 and Th17 lineages and the analysis of cytokine production by flow cytometry to assess the effect of **RO495**.



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Workflow for T-Helper Cell Differentiation and Analysis.

Materials:

- Naive CD4+ T cells (isolated from PBMCs)
- Anti-CD3 and Anti-CD28 antibodies
- Th1 differentiation cocktail: Recombinant human IL-12 (20 ng/mL), anti-human IL-4 antibody (10 µg/mL)
- Th17 differentiation cocktail: Recombinant human IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-23 (20 ng/mL), anti-human IFN-γ antibody (10 µg/mL), anti-human IL-4 antibody (10 µg/mL)
- **RO495**
- PMA, Ionomycin, Brefeldin A
- Fluorescently-labeled antibodies: anti-CD4, anti-IFN-γ, anti-IL-17A
- Fixation and permeabilization buffers

Procedure:

- T Cell Isolation and Activation: Isolate naive CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS). Activate the cells in 96-well plates coated with anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL).
- Differentiation: To induce differentiation, add the respective cytokine cocktails for Th1 or Th17 lineages.
- **RO495** Treatment: Add **RO495** at various concentrations (e.g., 10 nM to 1 µM) or vehicle control to the T cell cultures at the time of activation and differentiation.
- Cell Culture: Culture the cells for 5-7 days at 37°C and 5% CO₂.
- Restimulation and Intracellular Staining: On the final day, restimulate the cells with PMA (50 ng/mL), ionomycin (500 ng/mL), and Brefeldin A (1 µg/mL) for 4-6 hours.
- Flow Cytometry: Harvest the cells and stain for the surface marker CD4. Then, fix and permeabilize the cells and perform intracellular staining for IFN-γ and IL-17A.

- Data Analysis: Acquire the samples on a flow cytometer and analyze the percentage of IFN- γ and IL-17A+ cells within the CD4+ T cell population.

Conclusion

RO495 is a valuable research tool for investigating the role of TYK2-mediated signaling in the immune system. Its ability to selectively inhibit the IL-23/Th17 and IL-12/Th1 axes makes it particularly useful for studying the pathogenesis of autoimmune and inflammatory diseases. The provided protocols offer a framework for characterizing the immunological effects of **RO495** in vitro and in vivo. Due to the limited publicly available data on **RO495**, researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific experimental systems. The representative data from other selective TYK2 inhibitors can serve as a useful guide for these studies.

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References

- 1. researchgate.net [researchgate.net]
- 2. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
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